

Application Notes and Protocols: Assessing the Effect of JNJ-18038683 on Circadian Rhythms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-18038683**

Cat. No.: **B1244105**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circadian rhythms, the endogenous ~24-hour cycles of biological processes, are fundamental to physiological homeostasis. The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master pacemaker, synchronizing peripheral clocks throughout the body. Disruptions in circadian rhythms are increasingly implicated in a variety of pathologies, including mood disorders and sleep disturbances. The serotonergic system, a key regulator of mood and sleep, has been shown to modulate the circadian system. **JNJ-18038683** is a potent and selective antagonist of the serotonin 5-HT7 receptor.^[1] Preclinical studies have indicated that **JNJ-18038683** can influence circadian rhythms, specifically by blocking phase-shift advances in mice, suggesting its potential as a chronotherapeutic agent.^[1]

These application notes provide detailed protocols for assessing the effects of **JNJ-18038683** on circadian rhythms using both *in vitro* and *in vivo* models. The protocols are designed to enable researchers to characterize the impact of this compound on the core molecular clock and on behavioral outputs.

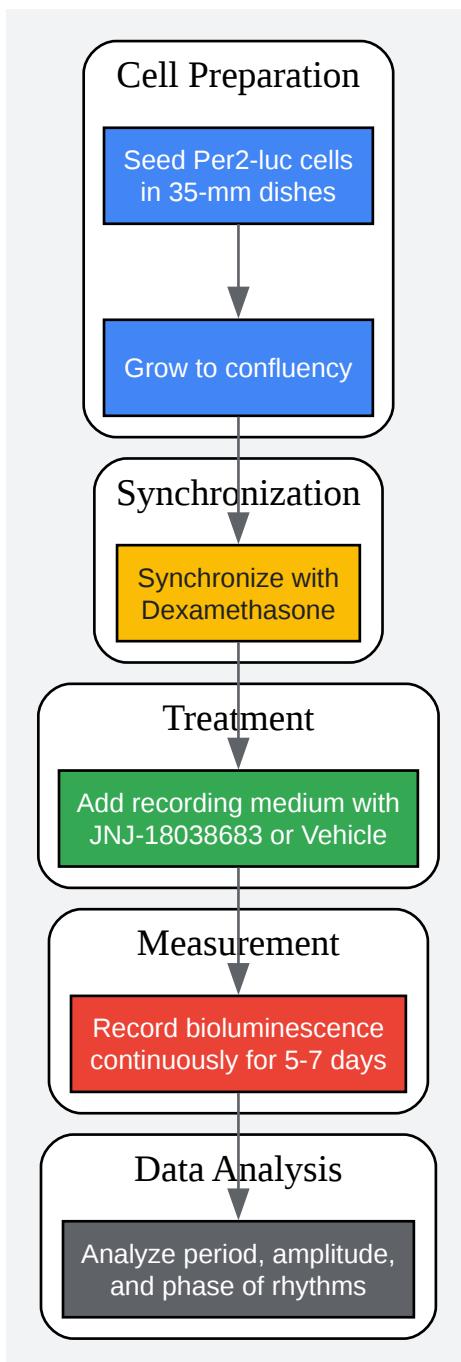
Mechanism of Action: 5-HT7 Receptor and the Circadian Clock

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to a stimulatory Gs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).^[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and ion channels.

In the context of circadian rhythms, 5-HT7 receptors are expressed in the SCN.^[3] The serotonergic input to the SCN can modulate the firing rate of SCN neurons and influence the phase of the molecular clock. By antagonizing the 5-HT7 receptor, **JNJ-18038683** is hypothesized to block the effects of serotonin on the SCN, thereby altering the timing of the circadian clock.

Caption: 5-HT7 Receptor Signaling Pathway in Circadian Regulation.

In Vitro Protocol: Bioluminescence-based Circadian Rhythm Assay


This protocol describes the use of a bioluminescence reporter assay to assess the effect of **JNJ-18038683** on the molecular clock in cultured cells. The assay utilizes cells stably expressing a luciferase gene under the control of a clock gene promoter, such as Period2 (Per2).

Materials

- U2OS or NIH3T3 cells stably expressing a Per2-luciferase reporter construct
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- D-Luciferin
- Dexamethasone
- **JNJ-18038683**

- Dimethyl sulfoxide (DMSO)
- 35-mm cell culture dishes
- Luminometer capable of continuous recording from living cells

Experimental Workflow

[Click to download full resolution via product page](#)**Caption:** In Vitro Bioluminescence Assay Workflow.

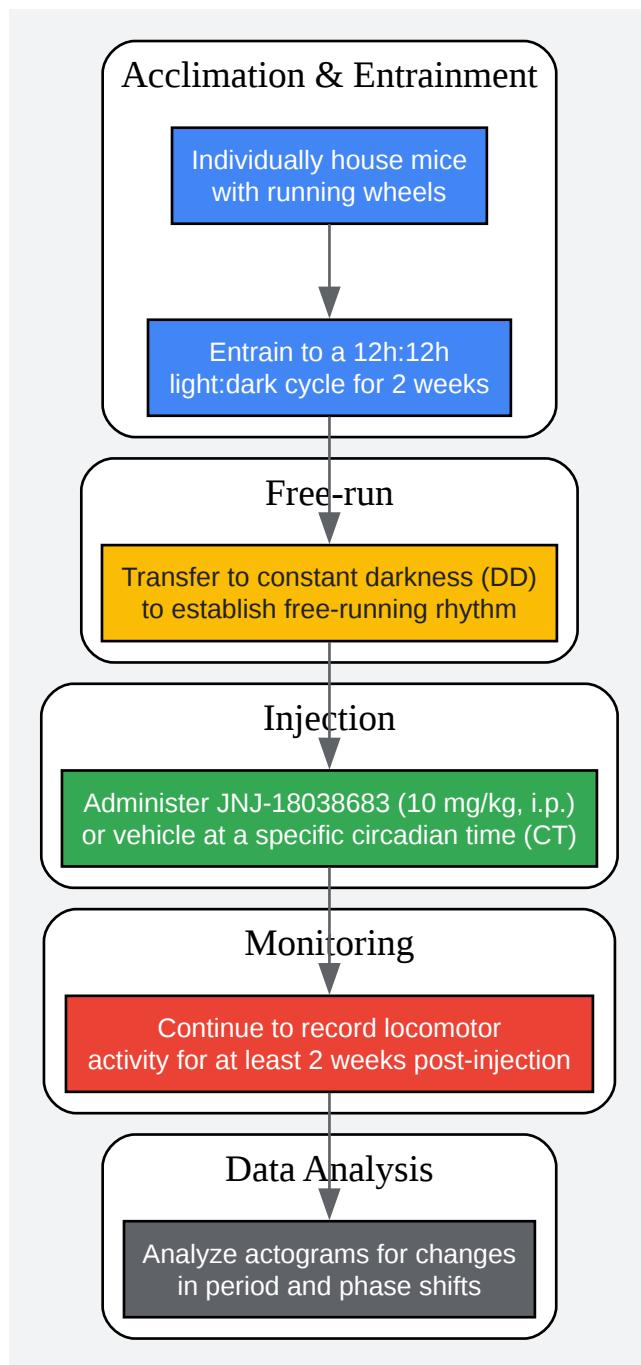
Procedure

- Cell Culture: Culture Per2-luciferase expressing cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Plating: Seed cells in 35-mm dishes at a density that allows them to reach confluence on the day of the experiment.
- Synchronization: Once confluent, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours to synchronize the cellular clocks.
- Treatment: After synchronization, wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with a recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM D-luciferin). The recording medium should contain the desired concentration of **JNJ-18038683** or vehicle (DMSO).
 - Based on the in vitro binding affinity of **JNJ-18038683** for the human 5-HT₇ receptor ($pKi = 8.20$, $Ki \approx 6.3$ nM), a concentration range of 1 nM to 1 μ M is recommended for initial experiments.[2]
- Bioluminescence Recording: Place the dishes in a luminometer and record bioluminescence at 37°C for at least 5-7 days.

Data Analysis

The raw bioluminescence data should be detrended to remove baseline drift. The period, amplitude, and phase of the circadian rhythm can then be determined using software such as the ChronoStar or ClockLab analysis package.

Parameter	Description
Period (τ)	The time it takes to complete one full cycle of the rhythm (typically ~24 hours).
Amplitude	The magnitude of the rhythm, representing the difference between the peak and trough of the oscillation.
Phase	The timing of a specific point in the cycle (e.g., the peak) relative to a reference time.


In Vivo Protocol: Locomotor Activity Monitoring in Mice

This protocol outlines the assessment of **JNJ-18038683**'s effect on the behavioral output of the circadian clock by monitoring locomotor activity in mice.

Materials

- Male C57BL/6J mice (8-10 weeks old)
- Cages equipped with running wheels
- Light-tight, ventilated chambers
- Data acquisition system for recording wheel-running activity
- **JNJ-18038683**
- Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
- Red light source for animal handling during the dark phase

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: In Vivo Locomotor Activity Workflow.

Procedure

- **Acclimation and Entrainment:** Individually house mice in cages with running wheels within light-tight chambers. Allow them to acclimate and entrain to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.

- Free-running Rhythm: After entrainment, switch the lighting to constant darkness (DD) to allow the mice to exhibit their endogenous, free-running circadian rhythm of locomotor activity.
- Drug Administration: After at least 10 days in DD, administer a single intraperitoneal (i.p.) injection of **JNJ-18038683** (10 mg/kg) or vehicle at a specific circadian time (CT).^[4] CT12 corresponds to the onset of the animal's subjective night (active phase). Injections should be performed under a dim red light.
- Locomotor Activity Recording: Continue to record wheel-running activity for at least two weeks following the injection to assess any phase shifts or changes in the circadian period.

Data Analysis

The locomotor activity data can be visualized as actograms. The free-running period (τ) is calculated for the 10 days preceding the injection and the 10-14 days following the injection. A phase shift is determined by extrapolating the pre-injection activity onset to the day of the injection and comparing it to the actual activity onset on the days following the injection.

Parameter	Description
Free-running Period (τ)	The endogenous period of the locomotor activity rhythm in the absence of external time cues.
Phase Shift ($\Delta\phi$)	The acute change in the timing of the activity rhythm following a stimulus (in this case, drug administration).
Activity Level	The total number of wheel revolutions per day.

Data Presentation

All quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of **JNJ-18038683** on Circadian Parameters in Per2-luciferase Cells

Treatment	Concentration	Period (τ , hours)	Amplitude (arbitrary units)
Vehicle (DMSO)	-	Mean \pm SEM	Mean \pm SEM
JNJ-18038683	1 nM	Mean \pm SEM	Mean \pm SEM
JNJ-18038683	10 nM	Mean \pm SEM	Mean \pm SEM
JNJ-18038683	100 nM	Mean \pm SEM	Mean \pm SEM
JNJ-18038683	1 μ M	Mean \pm SEM	Mean \pm SEM

Table 2: Effect of **JNJ-18038683** on Locomotor Activity Rhythm in Mice

Treatment	Injection Time (CT)	Pre-injection Period (τ , hours)	Post-injection Period (τ , hours)	Phase Shift ($\Delta\phi$, hours)
Vehicle	CT6	Mean \pm SEM	Mean \pm SEM	Mean \pm SEM
JNJ-18038683 (10 mg/kg)	CT6	Mean \pm SEM	Mean \pm SEM	Mean \pm SEM
Vehicle	CT18	Mean \pm SEM	Mean \pm SEM	Mean \pm SEM
JNJ-18038683 (10 mg/kg)	CT18	Mean \pm SEM	Mean \pm SEM	Mean \pm SEM

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the effects of the 5-HT7 receptor antagonist, **JNJ-18038683**, on circadian rhythms. By combining *in vitro* molecular clock analysis with *in vivo* behavioral monitoring, researchers can gain a comprehensive understanding of how this compound modulates the circadian system. These studies will be crucial in evaluating the therapeutic potential of **JNJ-18038683** for treating circadian rhythm-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JNJ-18038683 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pharmacological blockade of the 5-HT7 receptor attenuates light and 8-OH-DPAT induced phase shifts of mouse circadian wheel running activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing the Effect of JNJ-18038683 on Circadian Rhythms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1244105#protocol-for-assessing-jnj-18038683-s-effect-on-circadian-rhythm>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com